CID 78067025
Description
CID 78067025 is a chemical compound cataloged in PubChem, a comprehensive database of chemical molecules. The compound’s mass spectrum (Figure 1D) and GC-MS chromatogram (Figure 1C) suggest it is a mid-polarity organic molecule with distinct fragmentation patterns.
Properties
Molecular Formula |
Au3Ge |
|---|---|
Molecular Weight |
663.53 g/mol |
InChI |
InChI=1S/3Au.Ge |
InChI Key |
ASLDGPGGISMUHU-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Au].[Au].[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78067025 involves several synthetic steps. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process typically includes steps such as mixing, heating, cooling, and purification to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
CID 78067025 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 78067025 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in chemical synthesis and reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78067025 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Bile Acid Derivatives ()

CID 78067025 may share structural motifs with bile acid derivatives like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) . These compounds feature steroid backbones with hydroxyl and sulfonic acid groups, critical for enzyme interactions (e.g., with cytochrome P450 or transport proteins). In contrast, this compound’s structure (Figure 1B) lacks a steroidal core but may include aromatic or heterocyclic moieties, as suggested by its GC-MS profile .
Betulin-Derived Inhibitors ()
Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with antiviral and anticancer properties.
Oscillatoxin Derivatives ()
Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are marine toxins with polyketide backbones.
Functional and Analytical Comparisons
Chromatographic Behavior
- This compound : Elutes in mid-polarity fractions during vacuum distillation (Figure 1D), indicating moderate hydrophobicity .
- Taurocholic Acid (CID 6675) : Highly polar due to sulfonic acid groups, requiring reverse-phase HPLC for separation .
- Betulin (CID 72326): Lipophilic, typically analyzed via GC-MS or normal-phase chromatography .
Mass Spectrometric Fragmentation
- This compound : Exhibits characteristic fragments in its mass spectrum (Figure 1D), possibly indicating cleavage of labile bonds (e.g., ester or amide linkages) .
- DHEAS (CID 12594) : Shows sulfate group loss (-98 Da) as a dominant fragmentation pathway .
- Ginkgolic Acid 17:1 (CID 5469634) : Fragments via decarboxylation and alkyl chain cleavage, typical of fatty acid derivatives .
Data Tables
Table 1: Key Properties of this compound and Comparators
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
